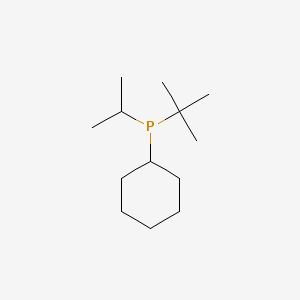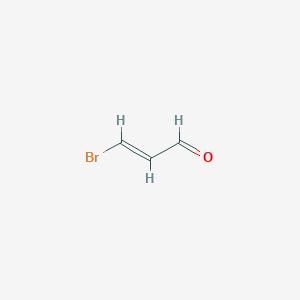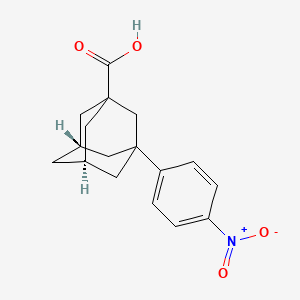
Ethyl 3-acetamido-4-ethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-acetamido-4-ethoxybenzoate, also known as ethopabate, is a chemical compound with the molecular formula C12H15NO4. It is a benzoic acid derivative and is primarily used in veterinary medicine as an anticoccidial agent. The compound is known for its role in preventing and treating coccidiosis, a parasitic disease affecting the intestinal tracts of animals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-acetamido-4-ethoxybenzoate can be synthesized through a multi-step process. One common method involves the acylation of 3-amino-4-ethoxybenzoic acid with acetic anhydride to form the acetamido derivative. This intermediate is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-acetamido-4-ethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or acetamido groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted benzoic acid derivatives, amines, and quinones .
Scientific Research Applications
Ethyl 3-acetamido-4-ethoxybenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-acetamido-4-ethoxybenzoate involves the inhibition of folic acid synthesis in parasites. This inhibition disrupts the production of nucleotides necessary for DNA replication and cell division, ultimately leading to the death of the parasite . The compound targets enzymes involved in the folic acid pathway, such as dihydropteroate synthase .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-acetamido-2-ethoxybenzoate: Similar in structure but with a methyl ester group instead of an ethyl ester.
Ethyl 4-acetamido-2-hydroxybenzoate: Similar but with a hydroxy group instead of an ethoxy group.
Uniqueness
Ethyl 3-acetamido-4-ethoxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy group enhances its lipophilicity, improving its absorption and distribution in biological systems .
Properties
CAS No. |
780821-04-7 |
|---|---|
Molecular Formula |
C13H17NO4 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
ethyl 3-acetamido-4-ethoxybenzoate |
InChI |
InChI=1S/C13H17NO4/c1-4-17-12-7-6-10(13(16)18-5-2)8-11(12)14-9(3)15/h6-8H,4-5H2,1-3H3,(H,14,15) |
InChI Key |
LGSRNCBSAAHLEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)OCC)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-({[(3,5-Dimethylphenoxy)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B13803375.png)






![2,3-Diaza-7-silaspiro[4.5]decane (9CI)](/img/structure/B13803437.png)


![(S)-[1-([1,4]Diazepane-1-carbonyl)-2-methyl-propyl]-carbamic acid tert-butyl ester](/img/structure/B13803461.png)
